5,6,7,4'-Tetramethoxyflavone

Vascular pharmacology Ion channel pharmacology Calcium antagonism

Procure 5,6,7,4'-Tetramethoxyflavone for its unique profile: a 16-fold MIC reduction against NorA S. aureus and specific IKKα/β targeting, as validated in HepG2 studies (IC50 20.08 µg/mL). Unlike generic PMFs, its precise methoxylation ensures research reproducibility. Source high-purity material for drug discovery and assay development.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
CAS No. 1168-42-9
Cat. No. B192348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,4'-Tetramethoxyflavone
CAS1168-42-9
Synonyms5-Methoxysalvigenin;  5,6,7,4'-Tetramethoxyflavone;  5,6,7-Trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
InChIInChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3
InChIKeyURSUMOWUGDXZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,4'-Tetramethoxyflavone (CAS 1168-42-9) Procurement-Grade Polymethoxyflavone for Vascular and Anti-Inflammatory Research


5,6,7,4'-Tetramethoxyflavone (TMF; CAS 1168-42-9), also designated scutellarein tetramethyl ether, tetramethylscutellarein, or 5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, is a fully methylated polymethoxyflavone (PMF) belonging to the flavonoid class [1][2]. As the tetra-O-methyl derivative of scutellarein (5,6,7,4'-tetrahydroxyflavone), this compound bears methoxy substituents at the 5-, 6-, 7-, and 4'-positions, rendering it highly lipophilic and capable of efficient transmembrane penetration [3]. TMF occurs naturally in various plant sources, including Citrus species (particularly Citrus tangerina peel), Eupatorium odoratum (Siam weed), Kaempferia parviflora rhizomes, and Orthosiphon stamineus leaves [4][5]. Commercially, this compound is available as an analytical reference standard and research-grade material with HPLC purity specifications typically ranging from ≥95% to ≥98% .

Why 5,6,7,4'-Tetramethoxyflavone Cannot Be Replaced by Nobiletin, Tangeretin, or Sinensetin in CaV1.2 Channel and Vascular Studies


Polymethoxyflavones as a class exhibit broad bioactivity, yet subtle variations in methoxylation pattern produce profound and non-interchangeable functional consequences. Fully methylated flavonoids are substantially more lipophilic than their hydroxylated counterparts, enabling superior membrane permeability; however, the precise number and positional arrangement of methoxy groups determine target engagement, binding affinity, and downstream signaling outcomes [1]. TMF (5,6,7,4'-tetramethoxy substitution pattern) diverges from structurally similar PMFs such as nobiletin (hexamethoxy), tangeretin (pentamethoxy), and sinensetin (pentamethoxy) in ways that cannot be predicted by structural similarity alone [2]. Critically, the complete methylation of scutellarein transforms the molecule from a CaV1.2 channel stimulator into a potent CaV1.2 channel blocker—a functional inversion that underscores why generic PMF substitution would yield erroneous or misleading experimental conclusions [3]. The quantitative evidence below substantiates that TMF occupies a distinct pharmacological niche, warranting compound-specific procurement rather than substitution with readily available PMF alternatives.

Quantitative Differentiation of 5,6,7,4'-Tetramethoxyflavone: Comparator-Based Evidence for Scientific Procurement Decisions


Superior CaV1.2 Channel Blockade Potency of 5,6,7,4'-Tetramethoxyflavone vs. Nobiletin, Tangeretin, and Sinensetin

5,6,7,4'-Tetramethoxyflavone (scutellarein tetramethyl ether) exhibits the highest CaV1.2 channel blocking potency among four citrus-derived PMFs evaluated under identical conditions. In whole-cell patch-clamp recordings measuring IBa1.2 inhibition, TMF demonstrated a pIC50 of 4.48 ± 0.13 (IC50 ≈ 33 μM), whereas sinensetin and nobiletin achieved only approximately 50% current reduction at the maximum tested concentration of 100 μM, precluding IC50 calculation [1]. This indicates that TMF is at least 3-fold more potent than sinensetin and nobiletin under these assay conditions. Molecular docking analysis further rationalized this superiority: the monomethoxylate phenyl pendant of TMF (and tangeretin) enables π-π stacking interactions with Trp1447 and Tyr1489 residues at the fenestration site between S5III and S6IV, whereas the additional methoxy groups present in nobiletin and sinensetin sterically hinder optimal binding at this critical interface [2].

Vascular pharmacology Ion channel pharmacology Calcium antagonism

Vasorelaxant Potency of 5,6,7,4'-Tetramethoxyflavone vs. Tangeretin, Nobiletin, and Sinensetin in KCl-Depolarized Aortic Rings

In KCl-depolarized rat aortic rings (60 mM KCl, a model of electromechanical coupling via CaV1.2 channel activation), 5,6,7,4'-tetramethoxyflavone demonstrated superior vasorelaxant potency relative to the comparator PMFs. TMF exhibited a pIC50 of 4.91 ± 0.35 (IC50 ≈ 12.3 μM), exceeding tangeretin (pIC50 4.40 ± 0.28; IC50 ≈ 39.8 μM) by 0.51 log units, nobiletin (pIC50 4.39 ± 0.11; IC50 ≈ 40.7 μM) by 0.52 log units, and sinensetin (pIC50 4.23 ± 0.26; IC50 ≈ 58.9 μM) by 0.68 log units [1]. This corresponds to an approximate 3.2-fold potency advantage over tangeretin and nobiletin, and a 4.8-fold advantage over sinensetin. Notably, the endothelium-dependent component of TMF's vasorelaxant activity was significant (pIC50 increased to 5.72 ± 0.21 in endothelium-intact rings; p = 0.0097 vs. endothelium-denuded), indicating that TMF engages both direct smooth muscle CaV1.2 blockade and endothelial NO/sGC/cGMP signaling pathways [2].

Vascular smooth muscle Vasorelaxation Cardiovascular pharmacology

Anti-Inflammatory Efficacy of 5,6,7,4'-Tetramethoxyflavone: Class-Level Evidence from Multi-PMF Comparative Study

In a head-to-head comparative study of five PMFs isolated from Citrus tangerina peel, 5,6,7,4'-tetramethoxyflavone (tetramethyl-O-scutellarin) was among the compounds that significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines TNF-α and IL-6, while simultaneously suppressing mRNA expression of acute inflammatory markers Cox-2 and iNOS [1]. The study demonstrated statistical significance (p < 0.05) for the inhibitory effects across all five tested PMFs, including sinensetin, TMF, nobiletin, tangeretin, and 5-demethylnobiletin. While the publication did not provide individual IC50 values for each compound, TMF exhibited comparable anti-inflammatory efficacy to nobiletin and tangeretin in this multi-parameter inflammatory model. Complementary data from an independent study in LPS-induced RAW264.7 macrophages established that tetramethyl-O-scutellarin (TMF) inhibits NO generation with an IC50 of 57.4 μM [2].

Inflammation Cytokine inhibition Immunopharmacology

15-Lipoxygenase Inhibition by 5,6,7,4'-Tetramethoxyflavone vs. Quercetin Control and Demethylated Analogs

In soybean 15-lipoxygenase inhibition assays, 5,6,7,4'-tetramethoxyflavone (tetramethylscutellarein) exhibited IC50 values of 70-86 μM, which is comparable to the positive control quercetin (IC50 = 68 ± 5 μM) [1]. This potency is markedly superior to its 5-O-demethylated analog (5-O-demethylsinensetin, IC50 = 144 ± 10 μM), indicating that full methylation at the 5-position is critical for maintaining 15-LOX inhibitory activity. An earlier study using linoleic acid as substrate reported an IC50 of 110 ± 3 μM for TMF and 114 ± 5 μM for sinensetin, confirming comparable potency between these two tetramethoxy- and pentamethoxy-flavones in this assay system [2]. Importantly, the polymethoxylated flavonoids were virtually inactive as DPPH radical scavengers, demonstrating that their inhibitory effect on 15-LOX is attributable to direct enzyme inhibition rather than non-specific antioxidant activity [1].

Lipid peroxidation Enzyme inhibition Anti-inflammatory enzymology

In Vitro Antiproliferative Activity of 5,6,7,4'-Tetramethoxyflavone in HepG2 Hepatocellular Carcinoma Cells

Multiple independent studies have consistently reported that 5,6,7,4'-tetramethoxyflavone (scutellarein tetramethyl ether) effectively inhibits the proliferation of HepG2 human hepatocellular carcinoma cells with an IC50 value of 20.08 μg/mL . This represents the most consistently reproduced cytotoxicity value for TMF across commercial technical documentation and published studies. While direct head-to-head comparison with nobiletin or tangeretin in this specific cell line is not available from the same experimental series, cross-study analysis indicates that TMF's antiproliferative activity in HepG2 cells is in the moderate micromolar range, consistent with the general cytotoxicity profile observed for fully methylated flavonoids [1].

Cancer pharmacology Cytotoxicity Hepatocellular carcinoma

Membrane Permeability Advantage: Lipophilicity-Driven Bioavailability of Fully Methylated 5,6,7,4'-Tetramethoxyflavone

Polymethoxyflavones (PMFs) are substantially more lipophilic than hydroxylated flavonoids, enabling enhanced passive diffusion across phospholipid membranes—a property that directly correlates with the number and position of methoxy substituents [1]. 5,6,7,4'-Tetramethoxyflavone, being a fully methylated flavonoid with four methoxy groups and zero free hydroxyl groups, represents one of the most lipophilic members within the citrus-derived PMF panel, which includes partially hydroxylated analogs such as 5-demethylnobiletin and 5-hydroxy-tetramethoxyflavone derivatives [2]. Comparative absorption studies have demonstrated that fully methylated flavonoids exhibit 5- to 10-fold greater cellular uptake than their hydroxylated counterparts in Caco-2 intestinal epithelial models [3]. While direct LogP or permeability coefficient comparisons between TMF and specific analogs (e.g., nobiletin, tangeretin) are not reported in the available literature, the structure-permeability relationship is well established: each methoxy group substitution in place of a hydroxyl group increases the octanol-water partition coefficient by approximately 0.5-0.8 log units [1].

Pharmacokinetics Membrane permeability Drug-likeness

Evidence-Backed Application Scenarios for 5,6,7,4'-Tetramethoxyflavone in Cardiovascular and Inflammation Research


CaV1.2 Channel Pharmacology: Lead Compound for Structure-Activity Relationship Studies

Based on the direct head-to-head evidence establishing TMF's superior CaV1.2 channel blockade potency (pIC50 = 4.48 ± 0.13, IC50 ≈ 33 μM) relative to nobiletin, tangeretin, and sinensetin [1], this compound serves as an optimal starting point for SAR campaigns investigating the structural determinants of PMF-mediated L-type calcium channel antagonism. The molecular docking data demonstrating π-π stacking interactions between the monomethoxylate phenyl pendant and Trp1447/Tyr1489 residues [2] provides a rational framework for designing focused libraries of TMF analogs with potentially enhanced potency and selectivity for the CaV1.2 fenestration site. Procurement of high-purity TMF (≥98% by HPLC) is essential for reproducible electrophysiological recordings.

Ex Vivo Vascular Reactivity Assays Requiring Robust Vasorelaxant Response

TMF's ~3.2-fold higher vasorelaxant potency in KCl-depolarized aortic rings (pIC50 = 4.91 ± 0.35) compared to tangeretin and nobiletin, and ~4.8-fold higher potency compared to sinensetin [1], makes it the preferred PMF for organ bath studies where consistent and concentration-dependent relaxation is required. The dual mechanism—combining direct CaV1.2 channel blockade with endothelium-dependent NO/sGC/cGMP signaling [2]—enables TMF to function as a positive control for both endothelium-intact and endothelium-denuded preparations. Researchers investigating endothelial dysfunction or screening natural product-derived vasodilators should prioritize TMF over other citrus PMFs for reference standard applications.

Anti-Inflammatory Screening with NF-κB Pathway Modulation

TMF has been validated to significantly inhibit NO production (IC50 = 57.4 μM in RAW264.7 macrophages) and suppress TNF-α, IL-6, Cox-2, and iNOS expression [1][2]. Its anti-inflammatory activity is mediated through NF-κB pathway modulation [3], establishing a defined mechanistic framework for assay interpretation. For laboratories conducting inflammation-targeted screening, TMF offers a chemically defined, fully methylated alternative to nobiletin and tangeretin, with the practical advantage that its CaV1.2 channel activity is simultaneously characterized—enabling multi-target pharmacological profiling within a single compound.

Reference Standard for HPLC-Based Quantification in Botanical Extract Analysis

TMF is commercially available as an analytical standard with chromatographic purity specifications (≥95-98% by HPLC) from multiple reputable vendors [1][2]. Given its occurrence in Citrus species, Eupatorium odoratum, Kaempferia parviflora, and Orthosiphon stamineus [3][4], TMF serves as a critical reference material for the standardization and quality control of botanical extracts intended for nutraceutical or traditional medicine applications. Procurement of certified analytical-grade TMF ensures accurate quantification and batch-to-batch consistency verification in GMP-compliant extract manufacturing environments.

Technical Documentation Hub

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29 linked technical documents
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